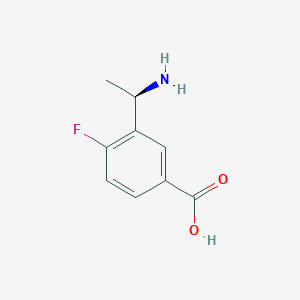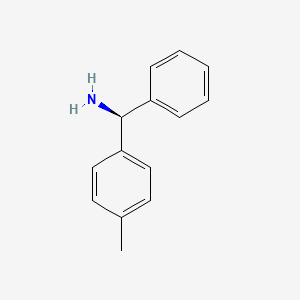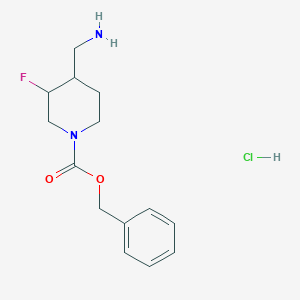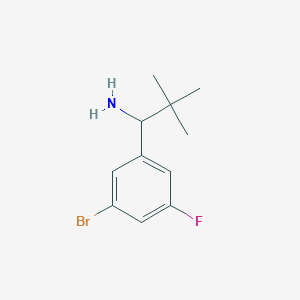
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound with a unique structure that includes a bromine and fluorine atom attached to a phenyl ring, along with a dimethylpropan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluoroaniline.
Reaction with Isobutyraldehyde: The aniline derivative undergoes a reductive amination reaction with isobutyraldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can modify the amine group.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form halogen bonds with target proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-5-fluorophenyl)pyrrolidine: This compound has a similar phenyl ring substitution pattern but with a pyrrolidine group instead of a dimethylpropan-1-amine group.
1-(3-Bromo-5-fluorophenyl)ethan-1-ol: This compound features a hydroxyl group instead of an amine group.
Uniqueness
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its combination of a bromine and fluorine-substituted phenyl ring with a dimethylpropan-1-amine group
Propiedades
Fórmula molecular |
C11H15BrFN |
|---|---|
Peso molecular |
260.15 g/mol |
Nombre IUPAC |
1-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3 |
Clave InChI |
RCLXQCKEQHYVEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC(=CC(=C1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



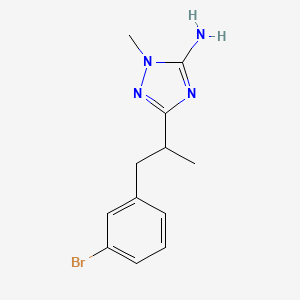

![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
